molecular formula C20H24N2O2S B2642858 1-Benzhydryl-4-(cyclopropylsulfonyl)piperazine CAS No. 1234920-66-1

1-Benzhydryl-4-(cyclopropylsulfonyl)piperazine

Cat. No.: B2642858
CAS No.: 1234920-66-1
M. Wt: 356.48
InChI Key: PPYMQRDSEJTFKT-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-(cyclopropylsulfonyl)piperazine is a derivative of 1-benzhydryl piperazine . The benzhydryl motif is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is capable of binding to multiple receptors with high affinity and therefore it has been classified as a privileged structure .


Synthesis Analysis

The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with various sulfonyl chlorides . The product obtained was characterized spectroscopically .


Molecular Structure Analysis

The structure of the compound reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral . There is a large discrepancy in the bond angles around the piperazine N atoms .


Chemical Reactions Analysis

The compound was synthesized by the nucleophilic substitution reaction of 1-benzhydryl piperazine with various sulfonyl chlorides . The product obtained was characterized spectroscopically .


Physical And Chemical Properties Analysis

The compound crystallizes in the monoclinic space group C 2/ c with cell parameters a = 13.1120 (9) Å, b = 21.4990 (9) Å, c = 16.655 (1) Å, β = 111.352 (2)°, Z = 8, and V = 4372.7 (4) Å .

Scientific Research Applications

Cancer Research

A study focused on synthesizing 1-benzhydryl-sulfonyl-piperazine derivatives to explore their potential in inhibiting human breast cancer cell proliferation. Specifically, compounds were evaluated for their effectiveness against MDA-MB-231 breast cancer cell lines, with certain derivatives showing significant inhibitory activity (Ananda Kumar et al., 2007).

Structural and Synthesis Studies

Research into the structural characteristics and synthesis of 1-benzhydryl-4-(methanesulfonyl)-piperazine has been conducted, showcasing the compound's crystalline formation and confirming its structure through X-ray crystallography. Such studies provide a foundational understanding of the compound's molecular geometry and potential applications in medicinal chemistry (Naveen et al., 2007).

Antidepressant Potential

Investigations into the metabolism of Lu AA21004, a novel antidepressant, have revealed the involvement of 1-benzhydryl-piperazine derivatives in its oxidative metabolism. This research offers insights into the metabolic pathways of antidepressants and the role of specific enzymes, highlighting the compound's relevance in pharmaceutical development (Hvenegaard et al., 2012).

Antimicrobial Activity

A study synthesizing 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated significant antimicrobial activities against pathogens affecting tomato plants. This research underscores the potential of such compounds in agricultural applications to combat plant diseases (Vinaya et al., 2009).

Melanocortin Receptor Research

Exploratory work on piperazine derivatives as ligands for melanocortin receptors has shown the potential of these compounds in the development of new therapeutic agents targeting melanocortin receptors. Such research contributes to the understanding of receptor-ligand interactions and the design of receptor-specific drugs (Mutulis et al., 2004).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s worth noting that piperazine derivatives are found in various biologically active compounds across a number of different therapeutic areas . They are reported to possess good anti-tumor activity against colon, prostate, breast, lung, and leukemia tumors .

Properties

IUPAC Name

1-benzhydryl-4-cyclopropylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-25(24,19-11-12-19)22-15-13-21(14-16-22)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYMQRDSEJTFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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